molecular formula C8H11N B116444 2,4,6-Trimethylpyridine CAS No. 108-75-8

2,4,6-Trimethylpyridine

Cat. No. B116444
CAS RN: 108-75-8
M. Wt: 121.18 g/mol
InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04092474

Procedure details

To a solution of diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate (stereoisomer A: 58 mg) in methylene chloride (0.6 ml) are added anisole (0.12 ml) and trifluoroacetic acid (0.12 ml). After 15 minutes, the reaction mixture is concentrated at room temperature, and obtained residue is dissolved in ethyl acetate, and is extracted with aqueous sodium hydrogen carbonate solution. The extract aqueous solution is cooled with ice, stirred and neutralized with 1N-hydrochloric acid to pH 2, and is extracted with ethyl acetate. The extract solution is washed with water, dried over sodium sulfate, and concentrated to one third volume. To this solution is added an equivalent amount of collidine or benzylamine, and the separated crystals are collected by filtration to give 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylic acid (stereoisomer A) collidine salt or benzylamine salt.
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([O:25]C(C3C=CC=CC=3)C3C=CC=CC=3)=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[C:41]1(OC)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.F[C:50](F)(F)[C:51](O)=O.C(O[CH2:60][CH3:61])(=O)C>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([OH:25])=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[N:9]1[C:10]([CH3:39])=[CH:11][C:60]([CH3:61])=[CH:41][C:51]=1[CH3:50].[CH2:7]([NH2:9])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1

Inputs

Step One
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)OC(C2=CC=CC=C2)C2=CC=CC=C2)C1=O
Name
Quantity
0.12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0.12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
obtained residue
EXTRACTION
Type
EXTRACTION
Details
is extracted with aqueous sodium hydrogen carbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
The extract aqueous solution is cooled with ice
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one third volume
ADDITION
Type
ADDITION
Details
To this solution is added an equivalent amount of collidine or benzylamine
FILTRATION
Type
FILTRATION
Details
the separated crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)O)C1=O
Name
Type
product
Smiles
N1=C(C=C(C=C1C)C)C
Name
Type
product
Smiles
C(C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04092474

Procedure details

To a solution of diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate (stereoisomer A: 58 mg) in methylene chloride (0.6 ml) are added anisole (0.12 ml) and trifluoroacetic acid (0.12 ml). After 15 minutes, the reaction mixture is concentrated at room temperature, and obtained residue is dissolved in ethyl acetate, and is extracted with aqueous sodium hydrogen carbonate solution. The extract aqueous solution is cooled with ice, stirred and neutralized with 1N-hydrochloric acid to pH 2, and is extracted with ethyl acetate. The extract solution is washed with water, dried over sodium sulfate, and concentrated to one third volume. To this solution is added an equivalent amount of collidine or benzylamine, and the separated crystals are collected by filtration to give 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylic acid (stereoisomer A) collidine salt or benzylamine salt.
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([O:25]C(C3C=CC=CC=3)C3C=CC=CC=3)=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[C:41]1(OC)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.F[C:50](F)(F)[C:51](O)=O.C(O[CH2:60][CH3:61])(=O)C>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([OH:25])=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[N:9]1[C:10]([CH3:39])=[CH:11][C:60]([CH3:61])=[CH:41][C:51]=1[CH3:50].[CH2:7]([NH2:9])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1

Inputs

Step One
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)OC(C2=CC=CC=C2)C2=CC=CC=C2)C1=O
Name
Quantity
0.12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0.12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
obtained residue
EXTRACTION
Type
EXTRACTION
Details
is extracted with aqueous sodium hydrogen carbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
The extract aqueous solution is cooled with ice
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one third volume
ADDITION
Type
ADDITION
Details
To this solution is added an equivalent amount of collidine or benzylamine
FILTRATION
Type
FILTRATION
Details
the separated crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)O)C1=O
Name
Type
product
Smiles
N1=C(C=C(C=C1C)C)C
Name
Type
product
Smiles
C(C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.